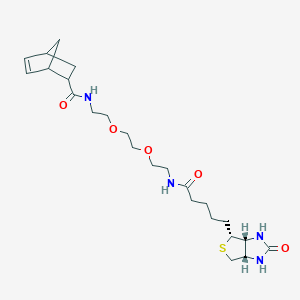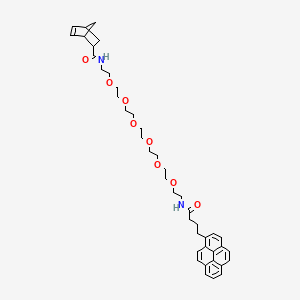
m-PEG3-Norbornene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG3-Norbornene is a compound that combines the properties of polyethylene glycol (PEG) and norbornene. The PEG segment provides hydrophilicity and flexibility, while the norbornene moiety offers a reactive site for further chemical modifications. This unique combination makes this compound a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-Norbornene typically involves the reaction of a PEG derivative with a norbornene derivative. One common method is the esterification of PEG with norbornene carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: m-PEG3-Norbornene undergoes various chemical reactions, including:
Oxidation: The norbornene moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the norbornene double bond into a single bond, forming saturated derivatives.
Substitution: The norbornene ring can participate in substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Various nucleophiles can be used for substitution reactions, often under mild conditions to preserve the integrity of the PEG chain.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated norbornane derivatives.
Substitution: Functionalized norbornene derivatives with various substituents.
Aplicaciones Científicas De Investigación
m-PEG3-Norbornene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and targeting of therapeutic agents.
Industry: Applied in the production of advanced materials, such as hydrogels and coatings, due to its unique combination of hydrophilicity and reactivity.
Mecanismo De Acción
The mechanism of action of m-PEG3-Norbornene is primarily based on the reactivity of the norbornene moiety. The strained ring structure of norbornene makes it highly reactive towards various chemical transformations. In biological systems, the PEG segment provides biocompatibility and reduces immunogenicity, while the norbornene moiety can be used for targeted modifications or conjugations with other molecules.
Comparación Con Compuestos Similares
m-PEG2-Norbornene: Similar structure but with a shorter PEG chain, resulting in different solubility and flexibility properties.
m-PEG4-Norbornene: Longer PEG chain, offering increased hydrophilicity and flexibility compared to m-PEG3-Norbornene.
Norbornene-PEG-Biotin: A biotinylated derivative used for specific binding applications in biological assays.
Uniqueness: this compound stands out due to its balanced PEG chain length, providing an optimal combination of hydrophilicity, flexibility, and reactivity. This makes it particularly suitable for applications where both solubility and reactivity are crucial.
Propiedades
IUPAC Name |
N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-18-6-7-20-9-8-19-5-4-16-15(17)14-11-12-2-3-13(14)10-12/h2-3,12-14H,4-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRJCJOJFAWUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCNC(=O)C1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oic acid](/img/structure/B8114916.png)













